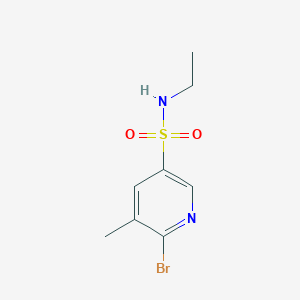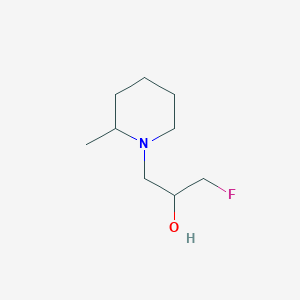![molecular formula C11H20N2O2 B13311877 tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-azabicyclo[310]hexan-2-ylmethyl}carbamate is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of carbamic acid and features a tert-butyl group attached to a bicyclic azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve the azabicyclohexane derivative in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the original substituents.
Scientific Research Applications
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-ylmethyl}carbamate: A closely related compound with a similar structure but different substitution pattern.
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: Another similar compound with variations in the bicyclic structure.
Uniqueness
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications and differentiating it from other similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
UEHVMSBUAJMNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CC2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


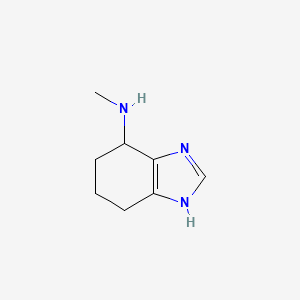
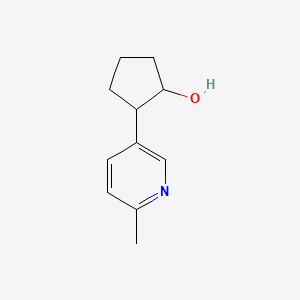
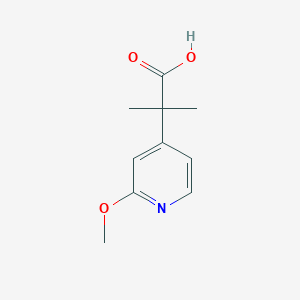

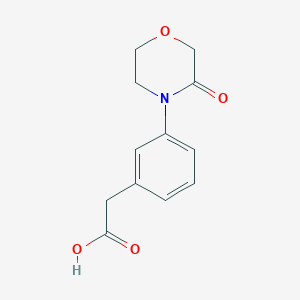
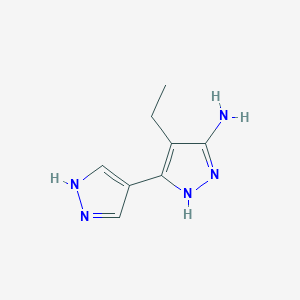
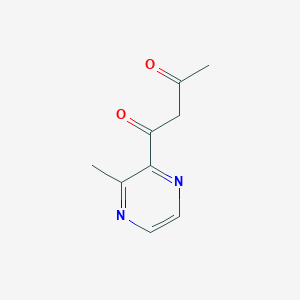
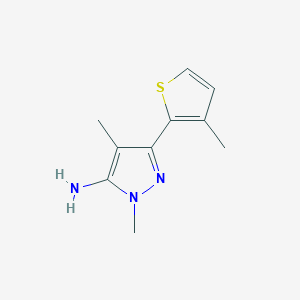
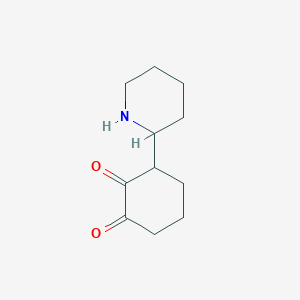
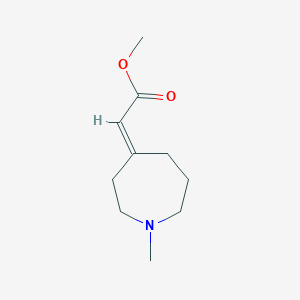
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
![1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one](/img/structure/B13311886.png)
